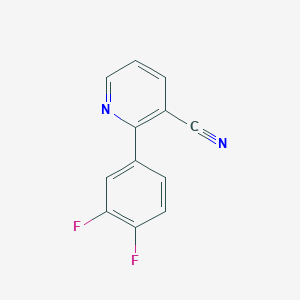

2-(3,4-Difluorophenyl)nicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H6F2N2 |

|---|---|

Molecular Weight |

216.19 g/mol |

IUPAC Name |

2-(3,4-difluorophenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H6F2N2/c13-10-4-3-8(6-11(10)14)12-9(7-15)2-1-5-16-12/h1-6H |

InChI Key |

PNHFEWKNMYJYKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC(=C(C=C2)F)F)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3,4 Difluorophenyl Nicotinonitrile Analogs

Multi-Component Reaction (MCR) Strategies and Innovations

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. rsc.orgresearchgate.net These one-pot approaches are particularly well-suited for the construction of highly substituted pyridine (B92270) rings, the core of nicotinonitrile derivatives.

One-Pot Synthesis Approaches for Nicotinonitrile Formation

The synthesis of nicotinonitrile derivatives often employs one-pot procedures that bring together simple, readily available starting materials to construct the substituted pyridine core in a single step. A common strategy involves the condensation of an aldehyde, a methyl ketone, and a cyano-containing reagent in the presence of a catalyst. For instance, the reaction of p-chlorobenzaldehyde, an aryl or heteroaryl methyl ketone, and cyanoacetohydrazide can be facilitated by microwave or ultrasonic irradiation to produce 1-amino-2-oxo-nicotinonitriles. nih.gov Similarly, 2-aminonicotinonitrile derivatives can be synthesized through the cyclization of a chalcone (B49325) derivative with malononitrile (B47326) in the presence of ammonium (B1175870) acetate. jocpr.com

Another versatile one-pot approach involves the reaction of arylidene malononitrile with various methylarylketones and sodium ethoxide in ethanol (B145695) to yield highly functionalized pyridine derivatives. researchgate.net These methods provide a rapid and efficient means of generating a library of nicotinonitrile analogs with diverse substitution patterns. The reaction conditions for these one-pot syntheses can be optimized to improve yields and minimize reaction times, as illustrated in the following table.

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, Methyl Ketone, Cyanoacetohydrazide | Microwave/Ultrasonic Irradiation | 1-Amino-2-oxo-nicotinonitriles | nih.gov |

| Chalcone, Malononitrile | Ammonium Acetate, Reflux | 2-Aminonicotinonitriles | jocpr.com |

| Arylidene Malononitrile, Methylarylketone | Sodium Ethoxide, Ethanol | Polyfunctionalized Pyridines | researchgate.net |

| 1,3-Diaryl-prop-2-en-1-ones, Malononitrile | - | 4,6-Diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles | acs.org |

Catalyst Development in Nicotinonitrile Synthesis (e.g., Nanomagnetic Metal-Organic Frameworks)

Recent innovations in catalysis have significantly advanced the synthesis of nicotinonitriles. A notable development is the use of nanomagnetic metal-organic frameworks (MOFs) as highly efficient and recyclable catalysts. rsc.orgwiley-vch.de These materials combine the high surface area and porous nature of MOFs with the magnetic properties of nanoparticles, allowing for easy separation from the reaction mixture using an external magnet. utsouthwestern.eduyoutube.com

A novel nanomagnetic metal-organic framework, Fe3O4@MIL-53(Al)-N(CH2PO3)2, has been successfully synthesized and employed in the four-component synthesis of a wide range of nicotinonitrile derivatives. rsc.orgwiley-vch.deyoutube.com This reaction, involving a 3-oxo-3-phenylpropanenitrile or its analog, ammonium acetate, an acetophenone (B1666503) derivative, and various aldehydes, proceeds under solvent-free conditions with excellent yields (68–90%) and short reaction times (40–60 minutes). wiley-vch.deyoutube.com The high stability and reusability of this catalyst underscore its potential for sustainable chemical production. rsc.org

The catalytic efficiency of these nanomagnetic MOFs is attributed to their high surface-to-volume ratio and the presence of functional groups that facilitate the reaction. utsouthwestern.eduyoutube.com The development of such catalysts represents a significant step towards greener and more economical synthetic processes for nicotinonitrile analogs.

Directed Functionalization and Regioselective Synthesis

The precise control of substituent placement on the nicotinonitrile scaffold is crucial for tuning its chemical and biological properties. Directed functionalization and regioselective synthesis strategies offer powerful tools for achieving this control.

Introduction of Halogenated Phenyl Moieties in Pyridine Systems

The introduction of a halogenated phenyl group, such as the 3,4-difluorophenyl moiety, at the 2-position of the nicotinonitrile core is a key synthetic challenge. Transition-metal-catalyzed cross-coupling reactions are a primary method for achieving this transformation. Methodologies for the direct C-H functionalization of pyridine rings have seen significant development, providing alternatives to traditional cross-coupling reactions that often require pre-functionalized substrates. masterorganicchemistry.com For instance, palladium-catalyzed decarboxylative ortho-(hetero)arylation of pyridine N-oxides with heteroarylcarboxylic acids allows for the introduction of aryl groups at specific positions. masterorganicchemistry.com

Recent advances in radical chemistry also offer new avenues for pyridine functionalization. A photochemical organocatalytic method has been developed that utilizes pyridinyl radicals, generated through single-electron transfer reduction of pyridinium (B92312) ions, to couple with allylic radicals. This approach provides distinct positional selectivity compared to classical Minisci reactions.

Strategies for Orthogonal Functionalization of the Nicotinonitrile Core

Orthogonal functionalization, the selective modification of one functional group in the presence of others, is a critical strategy for the stepwise construction of complex molecules. utsouthwestern.edu For the nicotinonitrile core, this can be achieved through the careful selection of protecting groups and directing groups to control the reactivity of different positions on the pyridine and phenyl rings.

Protecting groups can be used to temporarily mask reactive sites, allowing for chemical transformations to occur at other positions. utsouthwestern.edu The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. utsouthwestern.edu For example, a nitrile-based template has been developed for the meta-selective C-H bond functionalization of arenes.

Directing groups can be employed to guide a catalyst to a specific C-H bond, enabling regioselective functionalization. The picolinamide (B142947) directing group, for instance, has been widely used in C-H functionalization reactions and can be efficiently cleaved and recycled. By combining these strategies, it is possible to sequentially introduce different functional groups onto the 2-(3,4-Difluorophenyl)nicotinonitrile scaffold, enabling the synthesis of a diverse range of complex analogs.

Green Chemistry Principles in Nicotinonitrile Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being integrated into the synthesis of nicotinonitrile derivatives. This includes the use of safer solvents, the development of catalytic reactions, and the design of processes that minimize waste.

The use of nanomagnetic metal-organic frameworks as catalysts, as discussed earlier, is a prime example of a green chemistry approach. rsc.orgwiley-vch.de These catalysts can be easily recovered and reused, and the reactions can often be performed under solvent-free conditions, significantly reducing waste. wiley-vch.deyoutube.com Furthermore, one-pot multi-component reactions inherently align with green chemistry principles by reducing the number of synthetic steps, minimizing the use of purification solvents, and improving atom economy. researchgate.net The development of synthetic methods that utilize less toxic reagents and solvents contributes to a more sustainable chemical synthesis pathway for these important compounds.

Solvent-Free Reaction Conditions

Solvent-free reactions, or solid-state reactions, represent a significant advancement in green chemistry. By eliminating the need for conventional organic solvents, these methods reduce environmental pollution, decrease costs, and simplify experimental procedures. rsc.orgresearchgate.net Multicomponent reactions (MCRs) conducted under solvent-free conditions are particularly effective for constructing complex molecules like nicotinonitrile analogs in a single step with high atom economy. rsc.orgscispace.com

One notable approach involves the one-pot, catalyst-free synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives, which are structural analogs of 2-arylnicotinonitriles. scispace.comresearchgate.net This method typically involves the condensation of an aromatic aldehyde, malononitrile, and a primary amine by heating the mixture directly. scispace.com The absence of both a solvent and a catalyst makes this a highly efficient and clean procedure. researchgate.net This technique offers several advantages, including reduced reaction times, high yields, and a straightforward workup, often requiring just a simple filtration or recrystallization. researchgate.netscispace.com

The versatility of this method allows for the synthesis of a diverse library of nicotinonitrile analogs by simply varying the aromatic aldehyde and the primary amine used as starting materials. scispace.com Research has demonstrated the successful synthesis of a wide range of these derivatives with various functional groups, achieving high yields under fusion conditions without any catalytic assistance. scispace.comresearchgate.net

| Aromatic Aldehyde | Primary Amine | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Aniline | 2 | 90 | scispace.comresearchgate.net |

| 4-Chlorobenzaldehyde | Aniline | 2.5 | 92 | scispace.comresearchgate.net |

| 4-Methoxybenzaldehyde | Aniline | 1.5 | 95 | scispace.comresearchgate.net |

| 4-Nitrobenzaldehyde | Aniline | 3 | 88 | scispace.comresearchgate.net |

| Benzaldehyde | 4-Methylaniline | 2 | 91 | scispace.comresearchgate.net |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and improved product purity compared to conventional heating methods. nih.govnih.gov This technology utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, resulting in rapid and uniform heating of the reaction mixture. nih.govbeilstein-journals.org For the synthesis of nicotinonitrile analogs and other N-heterocycles, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes. beilstein-journals.orgtandfonline.com

The application of microwave energy is particularly beneficial for multicomponent reactions, enabling the efficient one-pot synthesis of complex heterocyclic scaffolds. beilstein-journals.orgnih.gov For instance, the synthesis of nicotinonitrile-linked bis(chromene-thiazoles) was achieved in 40–90 minutes at 100 °C under microwave irradiation, producing the desired products in high yields (84–95%). tandfonline.com Similarly, protocols for synthesizing N-alkylated 2-pyridones, which are related structures, demonstrated a dramatic improvement under microwave conditions, with reaction times decreasing from 180 minutes to just 15 minutes and yields increasing from a range of 65–77% to 81–94%. beilstein-journals.org

Microwave-assisted synthesis can be conducted with or without a solvent. When performed under solvent-free conditions, it further enhances the green credentials of the synthetic process. mdpi.com This combination of microwave heating and solvent-free MCRs offers a rapid, efficient, and environmentally friendly pathway to a wide array of substituted nicotinonitrile analogs. nih.govbeilstein-journals.org The efficiency of this method makes it highly suitable for the rapid generation of compound libraries for drug discovery and materials science research. mdpi.com

| Product Type | Heating Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| N-Alkylated 2-Pyridones | Conventional | 180 min | 65-77 | beilstein-journals.org |

| Microwave | 15 min | 81-94 | beilstein-journals.org | |

| 2,4-Diarylquinolines | Conventional | Extended Time | 40 | beilstein-journals.org |

| Microwave (Solvent-Free) | Short Time | High | beilstein-journals.org | |

| Aromatic Nitriles from Aldehydes | Conventional | Several hours | Moderate | eurjchem.com |

| Microwave | 5 min | Good | eurjchem.com |

Mechanistic Pathways for Pyridine Ring Formation

The construction of the pyridine ring in nicotinonitrile synthesis is often achieved through condensation reactions that involve a series of nucleophilic additions and cyclization steps. These pathways can be influenced by various factors, including the nature of the reactants, catalysts, and reaction conditions.

A common and effective method for synthesizing substituted 2-aminonicotinonitriles involves the cyclization of a chalcone derivative with malononitrile in the presence of a catalyst such as ammonium acetate. nih.gov This reaction proceeds through a sequence of nucleophilic additions and intramolecular cyclization.

The initial step involves the Michael addition of the malononitrile anion (a potent nucleophile) to the α,β-unsaturated ketone system of the chalcone. This is followed by a cyclization step where one of the nitrile groups is attacked by an amino group, which is formed in situ from ammonium acetate. The final step is an aromatization through the elimination of a water molecule to yield the stable pyridine ring. nih.gov

The general sequence can be summarized as follows:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a suitable precursor. In many syntheses of pyridine rings, this involves the condensation of carbonyl compounds. quimicaorganica.orgbaranlab.org

Intermediate Formation: This leads to the formation of an open-chain intermediate.

Cyclization: The intermediate then undergoes an intramolecular cyclization to form a dihydropyridine (B1217469) derivative.

Aromatization: The final step is typically an oxidation or elimination reaction that leads to the aromatic pyridine ring. baranlab.org

The following table outlines a typical reaction sequence for the formation of a 2-aminonicotinonitrile derivative, a common precursor structure.

| Step | Description | Reactants | Intermediate/Product |

| 1 | Michael Addition | Chalcone, Malononitrile | Open-chain adduct |

| 2 | Cyclization | Open-chain adduct | Dihydropyridine derivative |

| 3 | Aromatization | Dihydropyridine derivative | 2-Aminonicotinonitrile |

The intermediates formed during the synthesis of nicotinonitriles are often transient and highly reactive. Their stability and subsequent reaction pathways can be influenced by substituents on the reacting molecules. In some cases, rearrangement reactions can occur, leading to the formation of different isomers.

One such rearrangement is the Dimroth rearrangement, which is a well-documented isomerization process in various nitrogen-containing heterocyclic systems. wikipedia.orgnih.gov This rearrangement involves the translocation of endocyclic and exocyclic nitrogen atoms through a mechanism of ring opening, rotation, and subsequent ring closure. wikipedia.orgnih.gov Although originally discovered in 1,2,3-triazoles, this type of rearrangement is also observed in other heterocyclic systems like pyrimidines. wikipedia.orgrsc.org

The general mechanism of the Dimroth rearrangement can be described in the following steps:

Ring Opening: The heterocyclic ring undergoes cleavage, often initiated by a nucleophilic attack (e.g., by a hydroxide (B78521) ion), to form an open-chain intermediate. wikipedia.org

Rotation: The open-chain intermediate can undergo conformational changes, including rotation around single bonds.

Ring Closure: A subsequent intramolecular cyclization occurs to form a new heterocyclic ring, resulting in the rearranged product.

The Dimroth rearrangement is influenced by several factors, including the pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the initial and final isomers. nih.gov While not explicitly detailed for this compound in the reviewed literature, its potential occurrence in related nitrogen-containing heterocyclic syntheses makes it a relevant consideration in mechanistic studies.

Theoretical and Experimental Mechanistic Studies

To gain deeper insights into the reaction mechanisms of nicotinonitrile synthesis, a combination of theoretical calculations and experimental studies is often employed. These studies help to identify rate-determining steps, characterize intermediates, and validate proposed mechanistic pathways.

The kinetic isotope effect (KIE) is a powerful tool used to study reaction mechanisms by determining the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. nih.gov This effect is particularly useful for identifying the rate-limiting step of a reaction.

For instance, in the study of pyridine derivative synthesis, KIE experiments can be conducted by replacing a hydrogen atom with deuterium (B1214612) at a specific position involved in a bond-breaking or bond-forming step. A significant difference between the reaction rates (a primary KIE) would indicate that this particular bond cleavage is part of the rate-determining step. rsc.org

For example, deuterated acetonitrile (B52724) (CD₃CN) has been used to trace the origin of the methyl group in the synthesis of 2-methylnicotinonitriles, confirming its source. acs.org Similarly, ¹⁵N-labeled experiments can elucidate the involvement of nitrogen atoms from different reagents in the formation of the pyridine ring. acs.org

The table below illustrates the application of KIE in mechanistic studies of pyridine ring formation.

| Isotopic Label | Position of Label | Observed Effect on Reaction Rate | Mechanistic Implication |

| Deuterium (D) | C-H bond to be broken | Significant decrease | C-H bond cleavage is in the rate-determining step |

| Carbon-13 (¹³C) | Carbon atom at the reaction center | Moderate decrease | Change in bonding at the carbon center is part of the rate-determining step nih.gov |

| Nitrogen-15 (¹⁵N) | Nitrogen atom in a precursor | N/A (used for tracing) | Elucidates the origin of the nitrogen atom in the final pyridine ring acs.org |

The progress of chemical reactions can be monitored in real-time using various spectroscopic techniques. monomole.com This allows for the detection of transient intermediates and the collection of kinetic data, which are invaluable for understanding reaction mechanisms. bruker.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is frequently used to monitor the progress of reactions by observing the disappearance of reactant signals and the appearance of product signals over time. researchgate.net This technique provides quantitative data on the concentrations of different species in the reaction mixture, which can be used to determine reaction kinetics. nih.gov

Infrared (IR) Spectroscopy: In-situ FT-IR spectroscopy is another powerful tool for reaction monitoring. bruker.com By tracking the changes in the vibrational frequencies of specific functional groups (e.g., the disappearance of a carbonyl stretch or the appearance of a C=N stretch), one can follow the course of the reaction.

UV-Visible (UV-Vis) Spectroscopy: For reactions involving chromophoric species, UV-Vis spectroscopy can be employed to monitor the change in absorbance at a specific wavelength over time, which is proportional to the concentration of the absorbing species. researchgate.net

These spectroscopic methods provide a continuous stream of data throughout the reaction, offering a detailed picture of the transformation from reactants to products and helping to elucidate the underlying mechanism. bruker.com

Physicochemical Properties

The physicochemical properties of 2-(3,4-Difluorophenyl)nicotinonitrile are influenced by its molecular structure. The presence of the polar nitrile group and the electronegative fluorine atoms will affect its solubility, melting point, and electronic properties. Below is a table of representative physicochemical properties for a closely related compound, which can provide an indication of the expected properties for this compound.

| Property | Predicted/Representative Value |

|---|---|

| Molecular Formula | C12H6F2N2 |

| Molecular Weight | 216.19 g/mol |

| Appearance | Likely a colorless to pale yellow solid |

| Melting Point | Expected to be a crystalline solid with a defined melting point |

| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents |

Computational Chemistry and Theoretical Characterization of 2 3,4 Difluorophenyl Nicotinonitrile

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. aalto.finih.gov This process involves calculating the molecule's potential energy to find the lowest energy conformation. aalto.fi By mapping these energy variations as the geometry changes, scientists can construct an energy landscape, which is crucial for understanding the molecule's stability and conformational possibilities. nih.gov For a molecule like 2-(3,4-Difluorophenyl)nicotinonitrile, DFT calculations would provide precise bond lengths, bond angles, and dihedral angles, forming the basis for all further computational analysis.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govresearchgate.net A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov Analysis for this compound would involve calculating the energies of these orbitals to predict its reactivity and electronic behavior, such as its potential as an electronic material.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. nih.gov It helps identify electron-rich regions (nucleophilic sites), typically colored red, and electron-poor regions (electrophilic sites), colored blue. nih.govresearchgate.net An MEP map for this compound would reveal the locations most susceptible to electrophilic and nucleophilic attack, providing valuable insights into its potential intermolecular interactions and reaction mechanisms.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a solid-state crystal lattice is governed by intermolecular interactions, which dictates the material's bulk properties.

Computational Studies on Crystal Lattice Stability and Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different crystal lattice arrangement and distinct physical properties. nih.govrsc.org Computational methods can be used to predict the possible polymorphs of a compound and rank them based on their relative lattice energies and stability. rsc.org Such a study for this compound would explore its potential crystal energy landscape to determine if it is likely to exhibit polymorphism, a critical consideration in materials science and pharmaceutical development. nih.govresearchgate.net

While the theoretical frameworks for these analyses are well-established, their specific application to this compound remains a subject for future research. Such studies would be invaluable for a complete understanding of its chemical, physical, and material properties.

In Silico Spectroscopic Property Prediction

Extensive searches of scientific literature and chemical databases did not yield specific theoretical studies on the in silico spectroscopic properties of this compound. Computational chemistry methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are standard approaches for predicting the spectroscopic behavior of novel organic molecules. These techniques are frequently applied to related compounds, such as other substituted nicotinonitriles and styrylpyridines, to provide insights into their molecular structure and electronic properties. However, specific computational data for this compound appears to be absent from published research.

Simulation of Vibrational (IR, Raman) and NMR Spectra

No published data were found detailing the theoretical simulation of the vibrational (infrared and Raman) or Nuclear Magnetic Resonance (NMR) spectra for this compound. Such simulations, typically performed using DFT methods, would provide valuable information on the expected vibrational modes and chemical shifts, aiding in the experimental characterization of the compound. For similar cyano-substituted pyridine (B92270) compounds, theoretical calculations have been shown to correlate well with experimental data, assisting in the accurate assignment of spectral signals.

Prediction of Electronic Absorption and Emission Spectra (UV-Vis, Fluorescence)

There is no available research detailing the prediction of electronic absorption (UV-Vis) and emission (fluorescence) spectra for this compound using computational methods like TD-DFT. These theoretical calculations are instrumental in understanding the electronic transitions of a molecule, including its absorption and emission wavelengths. For related classes of molecules, TD-DFT has been effectively used to predict these properties and explain the effects of different substituents on the electronic behavior of the core structure.

Exploration of Specific Molecular Attributes

Nonlinear Optical (NLO) Response Calculations

A review of the scientific literature indicates a lack of studies focused on the computational calculation of the nonlinear optical (NLO) response of this compound. NLO properties, such as polarizability and hyperpolarizability, are typically calculated using quantum chemical methods to assess a molecule's potential for applications in optoelectronics. While theoretical investigations of NLO properties have been conducted for various organic molecules, including some pyridine derivatives, specific data for this compound has not been reported.

Advanced Analytical Techniques for Comprehensive Characterization of 2 3,4 Difluorophenyl Nicotinonitrile

High-Resolution Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the molecular structure and properties of 2-(3,4-Difluorophenyl)nicotinonitrile. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of hydrogen and carbon atoms, multi-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle of this compound.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal correlations between adjacent protons on both the nicotinonitrile and the difluorophenyl rings, confirming their substitution patterns. For instance, the proton at position 5 of the nicotinonitrile ring would show a correlation with the proton at position 4, and the proton at position 6 would correlate with the proton at position 5. Similarly, on the difluorophenyl ring, the proton at position 2' would show a correlation to the proton at position 6', and the proton at 6' would correlate to the proton at 5'.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbon atom to which they are attached (¹J-coupling). columbia.edu This is a highly sensitive method for assigning carbon signals that have attached protons. sdsu.edu Each C-H bond in the molecule will produce a cross-peak in the HSQC spectrum, correlating the ¹H chemical shift with the ¹³C chemical shift. This allows for the unambiguous assignment of all protonated carbons in both aromatic rings. diva-portal.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). columbia.eduyoutube.com For this compound, HMBC is essential for confirming the connection between the two aromatic rings. Key correlations would be observed between the protons on the difluorophenyl ring (e.g., H-2' and H-6') and the carbon atom at position 2 of the nicotinonitrile ring (C-2). Furthermore, correlations from protons on the nicotinonitrile ring to the nitrile carbon (C≡N) would confirm the position of this functional group. ipb.pt Quaternary (non-protonated) carbons, which are invisible in an HSQC spectrum, can be assigned using their HMBC correlations to nearby protons. columbia.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from H to C) |

|---|---|---|---|

| 2 | - | ~158-162 | - |

| 3 | - | ~110-115 | - |

| 4 | ~7.8-8.0 | ~138-142 | C-2, C-5, C-6, C≡N |

| 5 | ~7.4-7.6 | ~122-126 | C-3, C-4, C-6 |

| 6 | ~8.8-9.0 | ~152-156 | C-2, C-4, C-5 |

| C≡N | - | ~116-120 | - |

| 1' | - | ~132-136 | - |

| 2' | ~7.7-7.9 | ~118-122 (d, JCF) | C-1', C-3', C-4', C-6' |

| 3' | - | ~150-154 (dd, JCF) | - |

| 4' | - | ~151-155 (dd, JCF) | - |

| 5' | ~7.3-7.5 | ~116-120 (d, JCF) | C-1', C-3', C-4', C-6' |

| 6' | ~7.5-7.7 | ~125-129 | C-1', C-2', C-4', C-5' |

Note: Chemical shifts (δ) are predicted based on typical values for substituted pyridine (B92270) and difluorobenzene rings and are relative to TMS. organicchemistrydata.org Actual values may vary based on solvent and experimental conditions. d = doublet, dd = doublet of doublets, JCF = carbon-fluorine coupling constant.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This technique is a rapid and convenient method for obtaining the infrared spectrum of a solid or liquid sample with minimal preparation. The IR spectrum reveals the presence of specific functional groups based on their characteristic absorption frequencies. For this compound, key absorptions would include the C≡N stretch of the nitrile group, C-F stretching vibrations, C=C and C=N stretching of the aromatic rings, and aromatic C-H bending.

Surface-Enhanced Raman Spectroscopy (SERS): Raman spectroscopy is complementary to IR spectroscopy and involves inelastic scattering of monochromatic light. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations. americanpharmaceuticalreview.com SERS is a technique that can dramatically enhance the Raman signal by adsorbing the molecule onto a nanostructured metal surface, allowing for the analysis of very small sample quantities. coe.edu The Raman spectrum would provide information on the vibrations of the carbon skeleton and other functional groups, helping to confirm the structural assignments made by NMR and IR. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Nitrile (C≡N) Stretch | 2240 - 2220 | FT-IR, Raman |

| Aromatic Ring (C=C, C=N) Stretch | 1610 - 1450 | FT-IR, Raman |

| Aromatic C-F Stretch | 1270 - 1100 | FT-IR |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | FT-IR |

Note: Wavenumbers are based on characteristic values for the specified functional groups. researchgate.netresearchgate.net

Fluorescence spectroscopy investigates the photophysical properties of a molecule by examining the light it emits after absorbing photons. Nicotinonitrile derivatives are known to possess interesting photophysical properties, including fluorescence. researchgate.net

Steady-State Fluorescence Spectroscopy: This technique involves exciting the sample with a continuous light source and measuring the resulting emission spectrum. The experiment provides the excitation and emission maxima (λex and λem), which are characteristic of the molecule's electronic structure. The quantum yield, a measure of the efficiency of the fluorescence process, can also be determined. The presence of the difluorophenyl substituent is expected to influence the electronic properties and thus the fluorescence characteristics of the nicotinonitrile core.

Time-Resolved Fluorescence Spectroscopy: This method measures the decay of fluorescence intensity over time (typically nanoseconds) after excitation with a short pulse of light. The result is the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state. This parameter is sensitive to the molecule's local environment and can provide information about dynamic processes such as quenching or energy transfer.

Mass Spectrometry (MS) for Molecular Fingerprinting and Purity

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight, confirm the elemental composition, and elucidate the structure of compounds.

Electrospray ionization (ESI) is a soft ionization technique that allows intact molecules, particularly polar ones, to be transferred into the gas phase as ions, typically as protonated molecules [M+H]⁺. nih.gov When coupled with a high-resolution mass analyzer (such as Time-of-Flight, TOF, or Orbitrap), HR-ESI-MS can measure the mass of an ion with extremely high accuracy (typically <5 ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass | Observed Ion (in ESI+) | Calculated m/z for [M+H]⁺ |

|---|---|---|---|

| C₁₂H₆F₂N₂ | 216.0500 | [M+H]⁺ | 217.0578 |

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. youtube.com The fragmentation pattern is highly characteristic of the molecule's structure, as bonds break at their weakest points or through predictable rearrangement pathways. miamioh.edu For this compound, the protonated molecule would be isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions would help to confirm the connectivity of the two rings and the positions of the substituents.

Table 4: Plausible MS/MS Fragmentation Pathways for [C₁₂H₆F₂N₂ + H]⁺

| Precursor Ion m/z | Product Ion m/z | Proposed Neutral Loss | Proposed Product Ion Structure |

|---|---|---|---|

| 217.0578 | 190.0515 | HCN | Ion from loss of the nitrile group |

| 217.0578 | 197.0499 | HF | Ion from loss of a fluorine atom and a hydrogen |

| 217.0578 | 114.0216 | C₅H₃N₂ | Difluorophenyl cation |

| 217.0578 | 103.0400 | C₇H₃F₂ | Protonated cyanopyridine cation |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the detailed characterization of this compound. These methods offer high sensitivity and selectivity, enabling the identification and quantification of the compound, as well as the characterization of any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For this compound, a GC-MS analysis would involve vaporizing the sample and separating its components on a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its unambiguous identification. The molecular ion peak in the mass spectrum would confirm the compound's molecular weight.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for less volatile or thermally labile compounds. In this technique, the compound is dissolved in a suitable solvent and separated by high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then introduced into the mass spectrometer. LC-MS is highly effective for confirming the molecular weight of this compound and for identifying non-volatile impurities that may be present in a sample.

A typical LC-MS analysis of a synthesized batch of this compound might reveal the presence of the main compound alongside trace amounts of starting materials or by-products. The high-resolution mass spectrometry (HRMS) capability often coupled with LC systems can provide highly accurate mass measurements, further confirming the elemental composition of the target molecule and any detected impurities.

| Technique | Information Obtained | Expected Results for this compound |

| GC-MS | Molecular weight and fragmentation pattern for structural elucidation. | A distinct retention time and a mass spectrum with a molecular ion peak corresponding to its molecular weight and characteristic fragment ions. |

| LC-MS | Molecular weight confirmation and impurity profiling. | A primary peak for the target compound with its corresponding mass-to-charge ratio, and potential minor peaks for impurities. |

| LC-HRMS | High-accuracy mass measurement for elemental composition confirmation. | An exact mass measurement that matches the calculated elemental formula of C12H5F2N2 with a high degree of accuracy. |

X-ray Crystallography and Structural Elucidation

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline compound. carleton.edu This technique provides unequivocal proof of the molecule's connectivity, conformation, and the spatial arrangement of its atoms. For this compound, obtaining a suitable single crystal would allow for the determination of critical structural parameters.

The process involves mounting a single crystal of the compound on a goniometer and irradiating it with a focused beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The resulting crystal structure would reveal the precise bond lengths and angles within the molecule. It would also provide information on the planarity of the pyridine and difluorophenyl rings and the dihedral angle between them. Furthermore, the analysis of the crystal packing would shed light on the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the solid-state structure. While a specific crystal structure for this compound is not publicly available, studies on similar nicotinonitrile derivatives have demonstrated the utility of this technique in confirming their molecular structures. For instance, the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile was determined by single-crystal X-ray diffraction, confirming its molecular geometry. aalto.fiechemcom.com

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal lattice. |

| Bond Lengths | The distances between bonded atoms, providing insight into bond order. |

| Bond Angles | The angles between adjacent bonds, defining the molecular geometry. |

| Torsion Angles | The dihedral angles between planes, describing the conformation of the molecule. |

| Intermolecular Interactions | Details of how molecules pack in the crystal lattice, including hydrogen bonds and other non-covalent interactions. |

Chromatographic Separation and Trace Analysis

Advanced Liquid Chromatography (e.g., UPLC, Chiral HPLC)

Advanced liquid chromatography techniques are essential for the separation and analysis of this compound, particularly for assessing purity and resolving enantiomers if the molecule is chiral.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. mdpi.com A UPLC method for this compound would be invaluable for rapid purity checks and for the quantitative analysis of the compound in various matrices. The high resolving power of UPLC would enable the separation of closely related impurities from the main compound. nih.govnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. Although this compound itself is not chiral, derivatives or related compounds in this chemical family may possess stereogenic centers. Chiral HPLC employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. This technique is crucial in pharmaceutical development where the different enantiomers of a drug can have vastly different pharmacological activities.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com SFC offers several advantages over traditional liquid chromatography, including faster separations, reduced organic solvent consumption, and lower backpressures. mdpi.com

For the analysis of aromatic nitriles like this compound, SFC can provide rapid and efficient separations. dtic.mil The technique is particularly well-suited for the purification of compounds on both analytical and preparative scales. The use of carbon dioxide as the primary mobile phase makes SFC a "greener" alternative to normal-phase HPLC. The polarity of the mobile phase can be easily tuned by adding a co-solvent, such as methanol, which allows for the optimization of the separation of the target compound from any impurities.

| Technique | Primary Application | Advantages for this compound Analysis |

| UPLC | High-resolution separation and quantification. | Faster analysis times, increased sensitivity, and improved resolution of impurities. mdpi.com |

| Chiral HPLC | Separation of enantiomers. | Essential for resolving stereoisomers of chiral derivatives or related compounds. sigmaaldrich.com |

| SFC | Preparative and analytical scale purification. | Fast separations, reduced use of organic solvents, and suitable for a range of polarities. mdpi.com |

Structure Activity Relationship Sar Studies and Rational Molecular Design of 2 3,4 Difluorophenyl Nicotinonitrile Derivatives

Stereoelectronic Effects of the Difluorophenyl Moiety on Molecular Interactions

The 3,4-difluorophenyl group is a critical component of the 2-(3,4-difluorophenyl)nicotinonitrile scaffold, exerting significant influence over the molecule's interactions with biological targets through stereoelectronic effects. These effects arise from the interplay of steric and electronic properties, which are modulated by the fluorine substituents.

Fluorine, being the most electronegative element, creates a dipole moment in the C-F bond, leading to a significant alteration of the electrostatic potential of the phenyl ring. The presence of two fluorine atoms at the 3 and 4 positions results in a distinct electron-withdrawing effect, which can influence the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonds and halogen bonds. nih.gov The small van der Waals radius of fluorine (1.47 Å) means that it imparts these electronic changes with minimal steric hindrance, a property that is highly advantageous in drug design. nih.gov

The difluoro-substitution pattern can also affect the conformation of the molecule, influencing how it presents itself to a receptor binding site. The electronic nature of the difluorophenyl ring can modulate the pKa of nearby functional groups, which is crucial for the ionization state of the molecule under physiological conditions and can impact its ability to cross cell membranes and interact with its target.

Furthermore, the fluorine atoms can engage in favorable interactions with protein environments. They can act as weak hydrogen bond acceptors and participate in interactions with nearby aryl groups within the binding pocket. nih.gov Computational studies have highlighted that fluorine substituents can modulate complex molecular structures, such as protein-water hydrogen bond networks, which can either stabilize or destabilize a ligand-protein complex. nih.gov

Role of the Nicotinonitrile Core in Ligand-Receptor Binding

The nicotinonitrile core, a substituted pyridine (B92270) ring with a cyano group, serves as a crucial scaffold for orienting the key interacting moieties of the molecule within a receptor's binding site. researchgate.netcncb.ac.cn The pyridine ring itself can participate in various interactions, including hydrogen bonding (via the ring nitrogen), π-π stacking with aromatic residues, and cation-π interactions. nih.gov The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, and its position is critical for establishing specific contacts that anchor the ligand in the binding pocket.

Computational Approaches to SAR: Molecular Docking and Dynamics Simulations

Computational methods are indispensable tools in modern drug discovery, providing insights into the molecular interactions that govern biological activity. For this compound derivatives, molecular docking and dynamics simulations are employed to predict binding modes, estimate binding affinities, and rationalize observed SAR data. mdpi.comnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method allows for the visualization of ligand-protein interactions at an atomic level, identifying key residues involved in binding. For derivatives of this compound, docking studies can reveal how the difluorophenyl and nicotinonitrile moieties fit into the binding pocket and which interactions are most critical for affinity.

These simulations can highlight hydrogen bonds, hydrophobic interactions, π-π stacking, and other non-covalent forces that stabilize the complex. researchgate.net By comparing the docking poses and scores of a series of analogs, researchers can build a SAR model that correlates specific structural features with binding affinity. For example, docking might reveal that a particular fluorine atom on the phenyl ring is forming a crucial halogen bond with a backbone carbonyl group in the receptor, explaining the higher activity of the difluoro-substituted compound compared to its non-fluorinated counterpart.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, simulating the movement of atoms over time. physchemres.org This can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of binding free energies. MD simulations can also identify stable water-mediated interactions that might be missed by static docking approaches. nih.gov

Table 1: Representative Ligand-Protein Interactions Identified Through Molecular Docking

| Derivative | Target Protein | Key Interacting Residues | Interaction Type | Predicted Binding Affinity (kcal/mol) |

| Compound A | Kinase X | Lys76, Leu129, Asp184 | Hydrogen Bond, Hydrophobic, Ionic | -9.2 |

| Compound B | Receptor Y | Tyr93, Trp149, Phe265 | π-π Stacking, Cation-π | -8.5 |

| Compound C | Enzyme Z | Ser102, Gly103, Val150 | Hydrogen Bond, van der Waals | -7.8 |

Note: The data in this table is illustrative and intended to represent the type of information generated from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govfrontiersin.orgrutgers.edu For this compound derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

In a QSAR study, various molecular descriptors are calculated for each compound in a dataset. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. aimspress.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

A well-validated QSAR model can provide valuable insights into the SAR of the series. For example, the model might reveal that higher lipophilicity and a specific charge distribution on the difluorophenyl ring are positively correlated with activity, while increased steric bulk at a certain position is detrimental. This information can then be used to prioritize the synthesis of new derivatives with a higher probability of success.

Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model

| Descriptor | Definition | Contribution to Activity |

| LogP | Lipophilicity (Octanol-Water Partition Coefficient) | Positive |

| TPSA | Topological Polar Surface Area | Negative |

| MW | Molecular Weight | Negative |

| nHBDon | Number of Hydrogen Bond Donors | Insignificant |

| nHBAcc | Number of Hydrogen Bond Acceptors | Positive |

Note: This table represents a hypothetical QSAR model to illustrate the concept.

By integrating these computational approaches with experimental synthesis and biological testing, a comprehensive understanding of the SAR for this compound derivatives can be achieved, facilitating the rational design of novel therapeutic agents.

Future Research Directions and Interdisciplinary Prospects for 2 3,4 Difluorophenyl Nicotinonitrile

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of 2-arylnicotinonitriles, including 2-(3,4-Difluorophenyl)nicotinonitrile, traditionally relies on established methods like the Suzuki-Miyaura cross-coupling reaction. wwjmrd.comwikipedia.org This reaction couples an organoboron species with an organic halide using a palladium catalyst and a base. libretexts.orgorganic-chemistry.org Future research will likely focus on enhancing the efficiency, sustainability, and scope of these syntheses through the development of innovative catalytic systems and reaction conditions.

Advancements in transition-metal catalysis present a key area for exploration. researchgate.netnumberanalytics.com While palladium complexes are widely used, the development of new-generation ligands and catalysts, such as palladacycles, offers improved thermal stability and insensitivity to air and water, which is advantageous for industrial-scale production. libretexts.org Furthermore, catalysts based on more abundant and less expensive metals like nickel are gaining traction, as they show promise in coupling challenging substrates. wikipedia.orglibretexts.org

Modern synthetic strategies are also moving towards more environmentally friendly approaches. ijarsct.co.in This includes the use of photocatalysis, which leverages light energy to initiate reactions under mild conditions, and electrocatalysis, which uses electric potential to drive transformations. numberanalytics.com Exploring these techniques for the synthesis of this compound could lead to greener, more efficient manufacturing processes.

A summary of catalytic systems relevant to the synthesis of 2-arylnicotinonitriles is presented below.

| Catalyst System | Type of Coupling | Key Advantages | Relevant Coupling Partners |

| Palladium Complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Suzuki-Miyaura | High yields, broad substrate scope | Arylboronic acids, Aryl halides/triflates |

| Nickel Catalysts | Suzuki-Miyaura | Cost-effective, reactive with inert electrophiles | Aryl chlorides, phenols, esters |

| Palladacycles | Suzuki-Miyaura | Thermally stable, air/water insensitive | Arylboronic acids, Aryl halides |

| Photoredox Catalysts | Radical-mediated pathways | Mild reaction conditions, high selectivity | Various radical precursors |

Integration with Automated Synthesis and High-Throughput Screening

The integration of automated synthesis with high-throughput screening (HTS) is set to revolutionize the discovery of new applications for this compound and its derivatives. Automated synthesis platforms can rapidly generate large libraries of related compounds by systematically varying substituents and reaction conditions, a process that would be prohibitively slow and labor-intensive if done manually. chemrxiv.org

HTS allows for the rapid testing of thousands to millions of compounds for a specific biological activity or material property. nih.gov In the context of drug discovery, HTS has been successfully used to screen libraries of nicotinonitrile derivatives to identify potent enzyme inhibitors. nih.govresearchgate.net For example, an AlphaScreen-based HTS platform was established to screen a library of over 20,000 small molecules, leading to the discovery of novel inhibitors for human GCN5, a histone acetyltransferase. nih.govresearchgate.net This approach can be directly applied to libraries based on the this compound scaffold to identify new therapeutic leads. dtu.dknih.gov

The workflow for such an integrated discovery process is outlined below:

Table 2: Automated Synthesis and HTS Workflow| Step | Process | Technology/Method | Objective |

|---|---|---|---|

| 1 | Library Design | Computational Chemistry | Design a diverse library of this compound analogs. |

| 2 | Automated Synthesis | Robotic Synthesis Platforms | Rapidly synthesize the designed compound library in a microplate format. chemrxiv.org |

| 3 | Assay Development | Biochemical/Cell-based Assays | Create a robust and sensitive assay for the target of interest (e.g., enzyme activity, cell viability). |

| 4 | High-Throughput Screening (HTS) | Robotic Liquid Handlers, Plate Readers | Screen the entire library against the developed assay to identify "hits". |

| 5 | Hit Validation & Optimization | Medicinal Chemistry, Structure-Activity Relationship (SAR) Studies | Confirm the activity of hits and synthesize more potent and selective analogs. |

Advanced Materials Science Applications (e.g., Optoelectronics, Sensors)

The unique electronic properties of the this compound scaffold make it a promising candidate for advanced materials science applications, particularly in optoelectronics and chemical sensing. uniss.it The combination of the electron-withdrawing nitrile and difluorophenyl groups with the π-system of the pyridine (B92270) ring can be tailored to create materials with specific photophysical properties. researchgate.net

In the field of organic light-emitting diodes (OLEDs), there is a constant search for new, efficient, and stable emitter materials, especially for the blue region of the spectrum. nih.govtcichemicals.com Heterocyclic compounds, including pyridine derivatives, are actively investigated for this purpose. uniss.it The rigid structure and tunable electronic nature of this compound could be exploited to design novel blue emitters. Research in this area would involve synthesizing derivatives and characterizing their photoluminescence quantum yields, thermal stability, and performance in multilayer OLED devices. mdpi.comresearchgate.net

Furthermore, the pyridine nitrogen atom provides a potential binding site for metal ions, making nicotinonitrile derivatives attractive for the development of fluorescent chemical sensors. mdpi.com Upon binding to a specific cation, the electronic structure of the molecule can be perturbed, leading to a detectable change in its fluorescence emission (either enhancement or quenching). mdpi.com Future work could focus on designing and synthesizing derivatives of this compound that exhibit high selectivity and sensitivity for environmentally or biologically important ions. rsc.orgrsc.org

Development of Computational Tools for Predictive Molecular Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the design and optimization of molecules like this compound for specific applications. researchgate.net These in silico methods allow researchers to predict the properties and activities of new compounds before they are synthesized, saving significant time and resources. ijsat.org

For therapeutic applications, techniques like molecular docking and molecular dynamics (MD) simulations can be used to predict how derivatives will bind to a target protein, such as an enzyme or receptor. nih.govmdpi.com These simulations provide insights into the key interactions that stabilize the ligand-protein complex, guiding the design of more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. nih.govresearchgate.net By building mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can predict the activity of new, unsynthesized analogs. researchgate.net This allows for the rational design of compounds with improved properties. The development of bespoke QSAR and pharmacophore models for this compound-based scaffolds will be a crucial step in guiding future synthetic efforts toward promising new drug candidates. mdpi.com

Table 3: Computational Tools in Molecular Design

| Computational Tool | Application | Predicted Outcome |

|---|---|---|

| Molecular Docking | Predicting binding mode of a ligand to a protein target. | Binding affinity, orientation, and key interactions. mdpi.com |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of a ligand-protein complex over time. | Binding stability, conformational changes, free energy of binding. nih.gov |

| QSAR Modeling | Correlating chemical structure with biological activity. | Predicted activity (e.g., IC₅₀) for new analogs. nih.govresearchgate.net |

| Pharmacophore Modeling | Identifying essential 3D features required for biological activity. | A virtual template for screening new compounds. mdpi.com |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(3,4-Difluorophenyl)nicotinonitrile, and how can reaction yields be optimized?

- Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura). For example:

- Step 1 : React a halogenated nicotinonitrile precursor (e.g., 2-chloronicotinonitrile) with 3,4-difluorophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like DMF or THF at 80–100°C .

- Step 2 : Optimize conditions by adjusting stoichiometry (1:1.2 molar ratio of precursor to boronic acid), solvent polarity, and reaction time (12–24 hours). Yields can reach 70–85% when monitored via TLC and purified via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Answer :

- NMR Spectroscopy : ¹H NMR (aromatic protons at δ 7.0–8.5 ppm), ¹⁹F NMR (distinct peaks for para/meta fluorines), and ¹³C NMR (nitrile carbon at ~115 ppm) .

- IR Spectroscopy : A strong nitrile stretch at 2220–2260 cm⁻¹ confirms the C≡N group .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calc. 230.18 g/mol) and purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of the 3,4-difluorophenyl group influence regioselectivity in derivatization reactions?

- Answer : The electron-withdrawing fluorines increase electrophilicity at the nicotinonitrile core’s 4- and 6-positions, directing nucleophilic attacks (e.g., amines, thiols) to these sites. DFT calculations suggest the para-fluorine enhances charge delocalization, favoring SNAr at the 4-position. Solvents like DMSO or DMF amplify these effects .

Q. What strategies minimize side reactions (e.g., dimerization) during functionalization of this compound?

- Answer :

- Steric Hindrance : Use bulky bases (e.g., DBU) to suppress unwanted nucleophilic additions .

- Temperature Control : Conduct reactions at 0–5°C to slow competing pathways .

- Protecting Groups : Temporarily mask the nitrile with a trimethylsilyl group to prevent cyano participation in side reactions .

Q. How can researchers address discrepancies in reported bioactivity data for nicotinonitrile derivatives?

- Answer :

- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for kinase assays) and solvent controls (DMSO ≤0.1%) .

- Computational Validation : Perform molecular docking (AutoDock Vina) to compare binding affinities across structural analogs. For example, fluorination at the 3,4-position may alter hydrogen bonding with kinase ATP pockets versus 2,5-difluoro analogs .

Q. What computational tools predict the pharmacokinetic properties of this compound, and how reliable are they?

- Answer :

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (~2.8), aqueous solubility (-4.2 logS), and CYP450 inhibition. Cross-validate with experimental data (e.g., hepatic microsome stability assays) .

- Molecular Dynamics (MD) : Simulations (AMBER, GROMACS) assess binding stability with targets like EGFR kinase. Compare results with crystallographic data (PDB: 4HJO) to refine force field parameters .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for fluorinated nicotinonitriles?

- Answer : Variations arise from:

- Structural Isomerism : 3,4-difluoro vs. 2,5-difluoro substitution alters steric and electronic profiles, affecting membrane permeability .

- Assay Conditions : Viability assays (MTT vs. resazurin) may yield differing IC₅₀ values due to redox interference with nitrile groups .

Q. How can researchers reconcile divergent reaction yields in SNAr protocols for nicotinonitrile derivatives?

- Answer :

- Catalyst Screening : Pd vs. Cu catalysts may favor different pathways (e.g., Ullmann coupling vs. Buchwald-Hartwig) .

- Solvent Effects : Polar aprotic solvents (DMF) improve solubility of fluorinated intermediates, reducing side-product formation .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to map parameter interactions (temperature, solvent, catalyst loading) .

- Bioactivity Profiling : Pair in vitro assays (e.g., kinase inhibition) with transcriptomics to identify off-target effects .

- Data Reproducibility : Share raw spectral data (NMR, HRMS) in public repositories (e.g., ChemRxiv) for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.